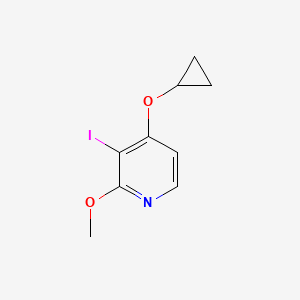
4-Cyclopropoxy-3-iodo-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-3-iodo-2-methoxypyridine is a chemical compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methoxy group attached to the pyridine ring.
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-3-iodo-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and cyclopropyl bromide.
Cyclopropylation: The first step involves the introduction of the cyclopropoxy group to the pyridine ring. This is achieved through a nucleophilic substitution reaction using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Analyse Des Réactions Chimiques
4-Cyclopropoxy-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions. For example, the methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling and Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.
Applications De Recherche Scientifique
4-Cyclopropoxy-3-iodo-2-methoxypyridine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure makes it a valuable building block for the development of new drugs.
Organic Synthesis:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The cyclopropoxy and methoxy groups can modulate the compound’s binding affinity and selectivity for these targets, while the iodine atom can participate in halogen bonding interactions .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-3-iodo-2-methoxypyridine can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C9H10INO2 |
|---|---|
Poids moléculaire |
291.09 g/mol |
Nom IUPAC |
4-cyclopropyloxy-3-iodo-2-methoxypyridine |
InChI |
InChI=1S/C9H10INO2/c1-12-9-8(10)7(4-5-11-9)13-6-2-3-6/h4-6H,2-3H2,1H3 |
Clé InChI |
ISTDIOZOTGANEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















